Superior In Vitro Cytotoxicity and Potency in Leukemic Cell Lines
In direct comparative studies using human leukemic cell lines, idarubicin hydrochloride demonstrates significantly greater cytotoxicity than its parent compound, daunorubicin [1]. Idarubicin was found to be at least twice as potent as daunorubicin across multiple cell lines, including MOLT-4, HL60, CEM, and K562 [1]. This is corroborated by findings that idarubicin is approximately 57.5 times more active than doxorubicin and 25 times more active than epirubicin in comparative assays [2].
| Evidence Dimension | In vitro potency (relative cytotoxicity) |
|---|---|
| Target Compound Data | Idarubicin is ≥2x more potent than daunorubicin |
| Comparator Or Baseline | Daunorubicin (reference potency = 1x) |
| Quantified Difference | ≥ 2-fold increase in potency |
| Conditions | Human leukemic cell lines (MOLT-4, HL60, CEM, K562) |
Why This Matters
This directly supports the selection of idarubicin over daunorubicin for research applications requiring a more potent anthracycline with a lower effective concentration.
- [1] Huesken E, et al. Comparison of idarubicin and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance. Biochemical Pharmacology. 2002;63(6):1103-1111. View Source
- [2] Zunino F, et al. Biochemical and biological activity of the anthracycline analog 4-demethoxydaunorubicin. Cancer Research. 1984;44(6):2604-2607. View Source
